Butanoic acid derivatives, including those incorporating a 4-cyanophenyl moiety, have been explored for their antiviral properties. [] These studies suggest potential applications in designing new antiviral therapeutics.
7-[4-(4-Cyanophenyl)phenoxy]-heptanohydroxamic acid, a structurally related compound incorporating a 4-(4-cyanophenyl)phenoxy group, has been identified as a Transforming Growth Factor Beta (TGF-β) mimetic. [] This compound exhibited TGF-β-like activities, including growth inhibition and cell cycle arrest, by acting as a histone deacetylase (HDAC) inhibitor.
4-(4-Cyanophenyl)butanoic acid has served as a scaffold for developing potent and selective inhibitors of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4). [, ] LTB4 is a potent inflammatory mediator, and inhibiting its production represents a therapeutic strategy for treating cardiovascular and inflammatory diseases.
Research has identified (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), a molecule containing a 3-chloro-4-cyanophenyl moiety, as a potent and orally efficacious mineralocorticoid receptor (MR) antagonist. [] MR antagonists are used to treat hypertension and other cardiovascular diseases by blocking the actions of aldosterone.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: